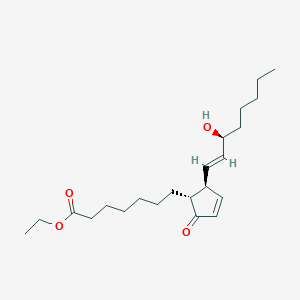

Prostaglandin A1 ethyl ester

説明

Overview of Prostaglandins (B1171923) and Eicosanoids in Biological Systems

Prostaglandins are a group of physiologically active lipid compounds known as eicosanoids, which are found in nearly every tissue in humans and other animals. wikipedia.orgbritannica.com They are derived from the fatty acid arachidonic acid and are characterized by a 20-carbon structure that includes a five-membered ring. wikipedia.orglibretexts.org Eicosanoids, a broader class that also includes thromboxanes and leukotrienes, act as potent, short-lived, local hormones (autocrine and paracrine mediators). wikipedia.orgcreative-proteomics.com

These molecules are involved in a vast array of physiological processes. libretexts.org For instance, they are powerful vasodilators, which means they help to relax and widen blood vessels, and they also inhibit the aggregation of blood platelets, playing a crucial role in preventing unnecessary blood clot formation. wikipedia.org Their involvement in vasodilation also implicates them in the inflammatory response. wikipedia.org Furthermore, prostaglandins are key players in the female reproductive system, influencing ovulation and stimulating uterine muscle contractions. britannica.com The diverse functions of prostaglandins are mediated by their interaction with a variety of specific G-protein-coupled receptors on the cell surface. wikipedia.orgresearchgate.net

Rationale for Esterification in Prostaglandin (B15479496) Research

The process of esterification, which in this case involves converting the carboxylic acid group of Prostaglandin A1 to an ethyl ester, is a common strategy in prostaglandin research. The primary reason for this chemical modification is to increase the lipophilicity (lipid solubility) of the compound. caymanchem.comglpbio.comscbt.com Prostaglandins, in their natural carboxylic acid form, can have limited ability to cross cellular membranes. By converting them into esters, their polarity is reduced, which can enhance their transport into cells.

This enhanced cellular uptake is crucial for researchers studying the intracellular mechanisms of action of prostaglandins. Once inside the cell, cellular enzymes, specifically esterases, can hydrolyze the ester bond, releasing the active prostaglandin in its carboxylic acid form. vulcanchem.com This approach allows for a more controlled and efficient delivery of the active compound to its intracellular targets. The simultaneous extraction and esterification of prostaglandins can be achieved with high yields in a short reaction time, and the specificity of this process can be controlled by the choice of counterion. doi.org

Prostaglandin A1 Ethyl Ester as a Prodrug Research Model

This compound serves as a classic example of a prodrug in a research context. caymanchem.comglpbio.commedchemexpress.com A prodrug is an inactive or less active compound that is metabolized (converted) within the body into an active drug. In this case, this compound is designed to be the inactive precursor that, upon entering a biological system, is converted to the biologically active Prostaglandin A1. caymanchem.comglpbio.commedchemexpress.com

The primary function of PGA1 is the inhibition of platelet activation. medchemexpress.com By using the ethyl ester form, researchers can investigate the effects of a sustained or targeted release of PGA1 within a cellular or tissue environment. This model allows for the study of the metabolic activation process itself and the subsequent physiological responses to the released PGA1. For example, research has shown that PGA1 can inhibit increases in intracellular calcium concentration and the production of thromboxane (B8750289) A2, both of which are critical for platelet activation. medchemexpress.com The use of the prodrug form helps to ensure that the observed effects are due to the intracellular actions of PGA1.

Historical Context of Prostaglandin A Research

The story of prostaglandins began in the 1930s when Ulf von Euler, a Swedish physiologist, discovered a substance in human seminal fluid that could cause smooth muscle contraction. explorable.comebsco.com He named this substance "prostaglandin," believing it originated from the prostate gland. britannica.comexplorable.com It was later discovered that prostaglandins are produced in many tissues throughout the body. wikipedia.orgexplorable.com

Significant advancements in the understanding of prostaglandins occurred in the 1950s and 1960s through the work of Sune Bergström and Bengt Samuelsson. libretexts.orgebsco.com Bergström successfully purified several prostaglandins and, along with Samuelsson, elucidated their chemical structures and discovered that they are synthesized from unsaturated fatty acids like arachidonic acid. explorable.comnobelprize.org This pioneering work earned them, along with John Vane, the Nobel Prize in Physiology or Medicine in 1982. wikipedia.orgebsco.com

Prostaglandins of the A-series, including PGA1, were identified as natural products found in gorgonian soft coral. caymanchem.comglpbio.com Research on PGA1 has demonstrated its ability to cause renal vasodilation, increase the excretion of sodium in the urine, and lower arterial pressure in hypertensive patients. caymanchem.com The development of synthetic derivatives like this compound has been a logical progression in this field, providing researchers with valuable tools to further explore the diverse biological activities of these important lipid mediators. caymanchem.comglpbio.com

Compound Information Table

| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | PGA1 ethyl ester | C22H36O4 | 364.5 | 93464-24-5 |

| Prostaglandin A1 | PGA1 | C20H32O4 | 336.47 | 14152-28-4 |

| Arachidonic acid | C20H32O2 | 304.47 | 506-32-1 | |

| Thromboxane A2 | TXA2 | C20H32O5 | 352.47 | 57576-52-0 |

Physicochemical Properties of this compound

| Property | Value |

| Formal Name | 15S-hydroxy-9-oxo-prosta-10,13E-dien-1-oic acid, ethyl ester |

| Purity | ≥98% |

| Formulation | A solution in methyl acetate (B1210297) |

| λmax | 218 nm |

| SMILES | O=C1C@HC@@HC=C1 |

| InChI Key | STQVEMJKKQYNQQ-LTGPBHORSA-N |

Data sourced from multiple chemical suppliers. caymanchem.combiomol.com

Solubility Data for this compound

| Solvent | Solubility |

| DMF | 50 mg/ml |

| DMSO | 50 mg/ml |

| Ethanol (B145695) | 30 mg/ml |

| PBS (pH 7.2) | 0.25 mg/ml |

Data sourced from multiple chemical suppliers. caymanchem.comglpbio.combiomol.com

Structure

3D Structure

特性

IUPAC Name |

ethyl 7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-3-5-8-11-19(23)16-14-18-15-17-21(24)20(18)12-9-6-7-10-13-22(25)26-4-2/h14-20,23H,3-13H2,1-2H3/b16-14+/t18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQVEMJKKQYNQQ-LTGPBHORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Esterification Strategies for Prostaglandin (B15479496) A1 Derivatives

The conversion of the terminal carboxylic acid of Prostaglandin A1 to its ethyl ester is a critical step in the synthesis of this derivative. Several standard chemical and enzymatic methods can be employed for this transformation.

One common and direct method is Fischer-Speier esterification . This acid-catalyzed reaction involves treating Prostaglandin A1 with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The equilibrium of the reaction is driven towards the formation of the ethyl ester by using ethanol as the solvent, thereby ensuring a high concentration of one of the reactants. The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also shift the equilibrium to favor the product.

Another approach involves the activation of the carboxylic acid group of PGA1 prior to the introduction of ethanol. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), a method known as Steglich esterification, can be utilized. commonorganicchemistry.com This method is often preferred for substrates that may be sensitive to the strongly acidic conditions of Fischer esterification. commonorganicchemistry.com

Enzymatic esterification presents a milder and more selective alternative to chemical methods. Lipases, such as Novozym® 435 (an immobilized Candida antarctica lipase (B570770) B), are effective catalysts for the esterification of prostaglandins (B1171923). google.com The reaction is typically carried out by dissolving Prostaglandin A1 in absolute ethanol and adding the immobilized enzyme. The mixture is then incubated at a controlled temperature, for example, 30°C, with gentle stirring. google.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). A significant advantage of this method is the ease of catalyst removal by simple filtration, and the enzyme can often be recovered and reused. google.com

| Esterification Method | Reagents and Conditions | Key Features |

| Fischer-Speier Esterification | Prostaglandin A1, excess ethanol, strong acid catalyst (e.g., H₂SO₄, HCl), heat. masterorganicchemistry.com | Simple, uses inexpensive reagents. Equilibrium-driven reaction. May not be suitable for acid-sensitive substrates. |

| Steglich Esterification | Prostaglandin A1, ethanol, DCC, DMAP. commonorganicchemistry.com | Milder conditions than Fischer esterification. Good for acid-sensitive molecules. |

| Enzymatic Esterification | Prostaglandin A1, absolute ethanol, immobilized lipase (e.g., Novozym® 435), 30°C. google.com | Mild and selective. Easy catalyst removal and potential for reuse. |

Preparation of Analogs for Mechanistic Investigations

To probe the structure-activity relationships and understand the mechanism of action of Prostaglandin A1, synthetic analogs are often prepared. These analogs typically feature modifications to the cyclopentenone core or the two side chains. The synthesis of such analogs provides valuable insights into the structural requirements for biological activity, including receptor binding and selectivity.

A common strategy in the development of prostaglandin analogs is the modification of the double bonds within the side chains to enhance metabolic stability and receptor selectivity. For instance, the synthesis of 13,14-dihydro prostaglandin F(1alpha) analogs has been reported to produce potent and selective ligands for the human FP receptor. nih.gov A similar approach could be applied to Prostaglandin A1, where the reduction of the 13,14-double bond would yield a 13,14-dihydro-Prostaglandin A1 analog. This modification can alter the conformational flexibility of the side chain, potentially leading to a different receptor interaction profile.

The synthesis of such an analog would involve the selective hydrogenation of the 13,14-double bond of a suitable protected Prostaglandin A1 precursor. Catalytic hydrogenation, for example using a palladium catalyst on a carbon support (Pd/C), is a common method for the reduction of carbon-carbon double bonds. The selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions.

Further modifications could include altering the length of the alpha or omega side chains, or introducing different functional groups. These synthetic endeavors are crucial for mapping the pharmacophore of Prostaglandin A1 and for the development of more potent and selective therapeutic agents.

Synthesis of Biotinylated Prostaglandin A1 Analogs for Target Identification

Biotinylated probes are invaluable tools for the identification of cellular binding partners of bioactive molecules. A biotinylated analog of Prostaglandin A1 can be used in affinity chromatography and other biochemical assays to isolate and identify its receptors and interacting proteins.

The synthesis of a biotinylated Prostaglandin A1 analog typically involves the covalent attachment of a biotin (B1667282) moiety to the prostaglandin molecule, often at the carboxylic acid terminus. The structure of commercially available Prostaglandin A1-biotin reveals that the biotin is linked via an amide bond to a diamine spacer, which in turn is attached to the carboxyl group of PGA1. caymanchem.com

The synthesis of such a conjugate would likely proceed through a multi-step sequence. First, the carboxylic acid of Prostaglandin A1 would be activated. This can be achieved using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DDC) and N-hydroxysuccinimide (NHS) to form an NHS ester. This activated intermediate is then reacted with a biotin derivative that has a free amino group at the end of a spacer arm, for example, N-biotinoyl-1,6-diaminopentane. The amino group of the biotin linker displaces the NHS group to form a stable amide bond, yielding the final biotinylated Prostaglandin A1 analog.

Advanced Analytical Characterization and Detection Methods

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of prostaglandins (B1171923) and other eicosanoids. nih.govnih.gov This preference is due to its high sensitivity, selectivity, and the frequent ability to analyze these compounds directly without chemical derivatization, which simplifies sample preparation and reduces analysis time. mdpi.comnih.govnih.gov The use of electrospray ionization (ESI) allows for the gentle ionization of prostaglandin (B15479496) molecules, which readily form deprotonated molecules [M-H]⁻ in negative ion mode, a common approach for their detection. nih.gov

A critical aspect of prostaglandin analysis is the effective chromatographic separation of closely related isomers, which often have identical masses and similar fragmentation patterns. nih.govsciex.com For instance, prostaglandins of the A, B, D, E, and F series are isomers that require robust separation for accurate identification and quantification. nih.govnih.govacs.org

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are employed for this purpose. Reversed-phase columns, such as C18, are commonly used to separate these relatively nonpolar molecules. nih.govnih.gov The separation is achieved by carefully optimizing the mobile phase composition, typically a gradient mixture of an aqueous solvent (often containing a modifier like formic acid to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com The ability to achieve baseline separation is crucial, as co-eluting isomers can lead to inaccurate measurements, even with the selectivity of tandem mass spectrometry. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 20-30% B, linear increase to 90-95% B |

| Column Temperature | 40-55 °C |

| Injection Volume | 5-10 µL |

For highly sensitive and specific quantification, tandem mass spectrometry is operated in the selected reaction monitoring (SRM) mode, also known as multiple reaction monitoring (MRM). wikipedia.orgnih.gov This technique provides a significant enhancement in selectivity by isolating a specific precursor ion (e.g., the deprotonated molecule of PGA1 ethyl ester) in the first mass analyzer, subjecting it to collision-induced dissociation (CID), and then monitoring for a specific, characteristic fragment ion in the second mass analyzer. nih.govnih.gov The precursor/product ion pair is referred to as a "transition." wikipedia.org

The high specificity of SRM allows for the reliable quantification of target analytes even in complex biological matrices with high background noise. nih.gov To achieve absolute or accurate relative quantification, a stable isotope-labeled internal standard (e.g., deuterated PGA1 ethyl ester) is spiked into the sample at the beginning of the preparation process. nih.govnih.gov This standard co-elutes with the analyte and experiences similar ionization effects and fragmentation, allowing for the correction of any sample loss during preparation and instrumental variability.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| This compound | 363.2 [M-H]⁻ | 317.2 [M-H-C₂H₅OH]⁻ | Negative ESI |

| Deuterated-PGA1 Ethyl Ester (d4) | 367.2 [M-H]⁻ | 321.2 [M-H-C₂H₅OH]⁻ | Negative ESI |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry is a classic, powerful technique that offers high chromatographic resolution and sensitivity for prostaglandin analysis. creative-proteomics.comresearchgate.net However, due to the low volatility and thermal instability of prostaglandins, which possess polar carboxyl and hydroxyl functional groups, chemical derivatization is a mandatory step before GC-MS analysis. nih.govnih.govresearchgate.net

The primary goal of derivatization is to convert the polar functional groups into nonpolar, volatile, and thermally stable analogues. tcichemicals.com For prostaglandins like PGA1 ethyl ester, this typically involves a multi-step process:

Methoximation: The ketone group is protected by converting it to a methoxime derivative using methoxyamine hydrochloride. This prevents enolization at high temperatures. researchgate.net

Esterification: Although PGA1 ethyl ester already has its carboxyl group esterified, for free acid prostaglandins, this group is typically converted to a methyl ester (ME) or a pentafluorobenzyl (PFB) ester.

Silylation: The hydroxyl groups are converted into trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comtcichemicals.comresearchgate.netnih.gov This step dramatically increases the volatility of the compound. tcichemicals.com

The resulting derivatized molecule can then be readily analyzed by GC-MS. Electron ionization (EI) is often used, which produces characteristic fragmentation patterns that are useful for structural confirmation.

| Step | Reagent | Conditions | Purpose |

|---|---|---|---|

| 1. Methoximation | Methoxyamine hydrochloride in pyridine | 60°C for 15-60 min | Protects ketone groups |

| 2. Silylation | BSTFA with 1% TMCS | 60°C for 2 hours | Converts hydroxyl groups to volatile TMS ethers |

GC-MS has been successfully applied to the quantification of prostaglandins in a wide array of complex biological samples, including tissue extracts (lung, kidney), cell culture supernatants, and other biofluids. nih.govnih.govnih.gov The extensive sample cleanup required for GC-MS, combined with the high selectivity of mass spectrometric detection (often using selected ion monitoring, SIM), allows for the measurement of prostanoids at very low concentrations, even in the presence of interfering substances. nih.gov The detailed and reproducible fragmentation patterns obtained with GC-EI-MS provide high confidence in compound identification.

Sample Preparation and Purification for Analytical Accuracy

Regardless of the final analytical technique used, rigorous sample preparation is paramount for achieving accurate and reproducible results in prostaglandin analysis. creative-proteomics.com The low concentrations of these analytes and the complexity of biological matrices necessitate efficient extraction and purification steps to remove interferences like proteins, salts, and other lipids. nih.govscilit.com

The most common method for extraction and purification is solid-phase extraction (SPE). nih.gov A typical workflow involves:

Acidification: The sample (e.g., plasma, urine) is acidified to a pH of approximately 3.5 to protonate the carboxyl group of any free acid prostaglandins, making them less water-soluble. sigmaaldrich.com

Extraction: The acidified sample is passed through a reversed-phase SPE cartridge (e.g., C18). The prostaglandins are retained on the hydrophobic sorbent while polar interferences like salts are washed away. sigmaaldrich.com

Washing: The cartridge is washed with a low-to-moderate polarity solvent (e.g., water, 15% ethanol (B145695), hexane) to remove remaining interferences. sigmaaldrich.com

Elution: The prostaglandins are eluted from the cartridge with a more nonpolar organic solvent, such as ethyl acetate (B1210297) or methanol. nih.govsigmaaldrich.com

Throughout this process, it is crucial to minimize analyte degradation. This is often achieved by adding antioxidants like butylated hydroxytoluene (BHT) and keeping samples at low temperatures. nih.gov As mentioned previously, spiking the sample with a stable isotope-labeled internal standard before extraction is essential for correcting analyte losses. nih.gov

| Step | Procedure | Purpose |

|---|---|---|

| 1. Conditioning | Wash C18 cartridge with methanol, then water | Activate the sorbent |

| 2. Sample Loading | Load acidified biological sample (pH ~3.5) | Retain analytes on the cartridge |

| 3. Washing | Wash with 15% ethanol, then hexane | Remove hydrophilic and lipophilic interferences |

| 4. Elution | Elute with ethyl acetate | Recover the purified prostaglandins |

| 5. Evaporation | Evaporate solvent under nitrogen stream | Concentrate the sample for analysis |

Optimized Extraction Procedures (e.g., Liquid-Liquid Extraction)

The initial step in the analysis of this compound is its efficient extraction from the sample matrix. Liquid-liquid extraction (LLE) is a foundational technique employed for this purpose, leveraging the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is critical and is based on the polarity of the target molecule.

Research on related prostaglandins provides effective LLE strategies that are applicable to PGA1 ethyl ester. For instance, in the analysis of prostaglandins E1 and A1 encapsulated in lipid formulations, a robust organic extraction method is utilized prior to further purification steps. nih.gov Similarly, studies involving the purification of prostaglandin E1 from biological sources have successfully used solvent extraction with ethyl acetate, which is an active fraction, following an initial extraction with petroleum ether. nih.gov Another modified LLE procedure developed for other prostaglandins utilizes ethyl acetate for extraction after protein precipitation with pre-saturated sodium phosphate (B84403) monobasic (NaH2PO4), which ensures a clear separation of the organic layer from the aqueous phase and protein precipitates. dmbj.org.rs

The general workflow for a liquid-liquid extraction of prostaglandins from a biological sample can be summarized as follows:

Sample Preparation: The biological sample (e.g., plasma, tissue homogenate) is prepared, which may include protein precipitation.

Solvent Addition: An appropriate organic solvent, such as ethyl acetate, is added to the sample.

Mixing: The mixture is thoroughly agitated (e.g., vortexed) to facilitate the transfer of the prostaglandin from the aqueous to the organic phase.

Phase Separation: The mixture is centrifuged to achieve a clear separation between the upper organic layer and the lower aqueous/precipitate layer. dmbj.org.rs

Collection: The organic supernatant containing the analyte is carefully collected for further processing.

The table below summarizes solvent systems used in the extraction of related prostaglandins, which are applicable for this compound.

| Prostaglandin Analyte | Extraction Technique | Organic Solvent(s) | Key Findings | Reference |

| Prostaglandin E1 (PGE1) | Solvent Extraction | Petroleum Ether, Ethyl Acetate | Ethyl acetate phase contained the active fraction for further purification. | nih.gov |

| Prostaglandin E1 (PGE1) and Prostaglandin A1 (PGA1) | Organic Extraction | Not specified | Effective for extracting prostaglandins from lipid-encapsulated drug formulations. | nih.govresearchgate.net |

| 8-iso-Prostaglandin F2α | Phase Separation Liquid-Liquid Extraction | Ethyl Acetate | Use of pre-saturated NaH2PO4 resulted in high extraction yield and a well-purified product. | dmbj.org.rs |

Chromatographic Purification Steps

Following extraction, chromatographic techniques are indispensable for purifying this compound and separating it from other structurally similar compounds. High-Performance Liquid Chromatography (HPLC) is the most common and powerful method employed for this purpose. diva-portal.org

Column Chromatography: For initial cleanup and fractionation of the extract, column chromatography is often used. For example, silica (B1680970) gel column chromatography has been effectively used in the purification pathway for Prostaglandin E1, followed by more refined techniques. nih.gov Another approach involves Celite partition chromatography, which separates prostaglandin groups based on differences in polarity. A system using a glycine-HCL buffer as the stationary phase and mixtures of ethyl acetate in toluene (B28343) as the mobile phase has been reported to clearly separate A and E series prostaglandins. docksci.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary tool for the final purification and quantification of prostaglandins and their esters. nih.gov This technique separates molecules based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase.

Several HPLC methods have been developed for related prostaglandins that can be adapted for PGA1 ethyl ester:

A method for separating Prostaglandin E1 and A1 utilized an HPLC assay for quantification. nih.gov

The analysis of Prostaglandin E1 ethyl ester has been performed using a reversed-phase HPLC system, which was also capable of identifying its conversion to Prostaglandin E1. nih.gov

For the separation of PGE1 and its impurities, including PGA1, an RP-HPLC method was developed using a C18 column with a mobile phase of 35% acetonitrile in a phosphate buffer (pH 3.5). researchgate.net

Derivatization can be used to enhance detection. PGE1 and PGE2 have been successfully separated and quantified after being converted to their panacyl bromide derivatives, using a C18 column and a gradient of acetonitrile in water. nih.gov

The table below details various chromatographic conditions used for the purification of related prostaglandins.

| Analyte(s) | Chromatography Type | Stationary Phase (Column) | Mobile Phase | Detection Method | Reference |

| Prostaglandin A & E series | Celite Partition Chromatography | Glycine-HCL buffer on Celite | Ethyl acetate in toluene | Radioimmunoassay | docksci.com |

| Prostaglandin E1 (PGE1) | HPLC | C18 | Not specified | Not specified | nih.gov |

| Prostaglandin E1 (PGE1) Ethyl Ester | Reversed-Phase HPLC | Not specified | Alcoholic buffer solution | Photodiode Array Detector | nih.gov |

| PGE1, PGA1, PGB1 | Reversed-Phase HPLC | C18 (3 µm) | 35% Acetonitrile in 0.002 M phosphate buffer (pH 3.5) | Photodiode Array Detector (190, 220, 280 nm) | researchgate.net |

| PGE1, PGE2 (as panacyl derivatives) | Reversed-Phase HPLC | C18 (3 µm) | Linear gradient of 56% to 80% acetonitrile in water with 0.10% acetic acid | Not specified | nih.gov |

Prodrug Mechanisms and Biotransformation Studies

Enzymatic Hydrolysis of Prostaglandin (B15479496) Esters

The primary step in the bioactivation of Prostaglandin A1 ethyl ester is the hydrolysis of its ethyl ester bond to release the active Prostaglandin A1. This process is catalyzed by various hydrolase enzymes present in tissues and blood.

While direct studies on the specific enzymes that hydrolyze PGA1 ethyl ester are limited, research on structurally related prostaglandin esters, particularly prostaglandin glycerol (B35011) esters (PG-Gs), provides significant insight. Several serine hydrolases have been identified as key players in the hydrolysis of these related compounds and are likely candidates for the metabolism of PGA1 ethyl ester.

Lysophospholipase A2 (LYPLA2): Identified as a major enzyme for PG-G hydrolysis in human cancer cells, LYPLA2 demonstrates a significant role in metabolizing these lipid mediators. It is a cytosolic serine hydrolase that converts PG-Gs to their corresponding free prostaglandins (B1171923). Given its esterase activity, LYPLA2 is a strong candidate for the hydrolysis of PGA1 ethyl ester.

Monoacylglycerol Lipase (B570770) (MAGL): MAGL is a key enzyme in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and has been shown to robustly hydrolyze various prostaglandin glycerol esters. pnas.org Its broad substrate specificity for fatty acid esters suggests it could also efficiently hydrolyze the ethyl ester of PGA1.

Other Hydrolases: Additional enzymes such as α/β-hydrolase domain-containing proteins (ABHD6, ABHD12) and carboxylesterases also contribute to the hydrolysis of prostaglandin esters and may be involved in the biotransformation of PGA1 ethyl ester. Studies on Prostaglandin E1 (PGE1) alkyl esters confirm that these prodrugs are effectively hydrolyzed to the active parent compound in biological systems, underscoring the general efficiency of endogenous esterases in this process.

| Enzyme | Substrate Class Studied | Key Finding |

|---|---|---|

| Lysophospholipase A2 (LYPLA2) | Prostaglandin Glycerol Esters (PG-Gs) | Identified as a major hydrolase for PG-Gs in human cancer cells. |

| Monoacylglycerol Lipase (MAGL) | Prostaglandin Glycerol Esters (PG-Gs) | Robustly hydrolyzes a range of PG-Gs. |

| α/β-hydrolase domain proteins (ABHD6, ABHD12) | Prostaglandin Glycerol Esters (PG-Gs) | Contribute to the overall hydrolysis of PG-Gs. |

| Endogenous Esterases | Prostaglandin E1 Alkyl Esters | Effectively hydrolyze the ester prodrug to release the active PGE1. |

Regioselectivity refers to the preferential cleavage of an ester bond at a specific position in a molecule with multiple ester groups. This concept is particularly relevant for prostaglandin glycerol esters, which can exist as 1-, 2-, or 3-glyceryl isomers. Research has shown that the hydrolysis of these compounds can be highly regioselective. For instance, purified LYPLA2 was found to selectively hydrolyze the 1(3)-glyceryl ester of PGE2-G, with no observable activity towards the 2-glyceryl ester.

In the case of this compound, which possesses only a single ester linkage at the C-1 carboxyl group, the concept of regioselectivity is not applicable. The enzymatic action is directed solely at this ethyl ester bond to liberate the free acid form of Prostaglandin A1.

Metabolic Fate of Prostaglandin A1 in Experimental Systems

Following its formation from the ethyl ester prodrug, Prostaglandin A1 undergoes further intracellular metabolism, leading to the formation of various derivatives, including biologically important adducts.

A key metabolic pathway for prostaglandins with an α,β-unsaturated ketone structure, such as PGA1, is conjugation with glutathione (B108866) (GSH). This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs).

In a study using human red blood cells, PGA1 was substantially converted into polar metabolites identified as glutathione conjugates. nih.gov Two primary adducts were formed:

A direct conjugate formed by the addition of the thiol group of glutathione to the cyclopentenone ring of PGA1. This product accounted for approximately 40% of the metabolites. nih.gov

A second conjugate, accounting for about 60% of the metabolites, which was a reduced form of the first adduct, with the 9-keto group of the prostaglandin moiety having been reduced. nih.gov

This formation of a PGA1-glutathione adduct has also been observed in the lung, indicating that this is a significant metabolic pathway in various tissues. biomedres.us

Once formed, prostaglandin metabolites, including the parent compounds and their conjugates, must be transported out of the cell to be eliminated or to act on neighboring cells. This efflux is not solely dependent on passive diffusion but is mediated by specific protein transporters. The Multidrug Resistance-Associated Protein 4 (MRP4, also known as ABCC4) has been identified as a primary efflux transporter for prostaglandins. pnas.orgnih.gov

MRP4 is an ATP-binding cassette (ABC) transporter that actively pumps prostaglandins, including PGE1, PGE2, and PGA1, out of cells. nih.gov This mechanism is crucial for regulating intracellular and pericellular concentrations of these signaling molecules. Furthermore, glutathione-conjugated metabolites, such as the glutathione adduct of PGA1, are known substrates for other MRP family members, including MRP1 and MRP2, which facilitate their extrusion from the cell and subsequent elimination. pnas.orgnih.gov

Comparative Metabolism of this compound with Related Analogs

The metabolic profile of Prostaglandin A1 differs significantly from that of other prostaglandins, such as Prostaglandin E1. In vivo studies in humans have demonstrated that while PGE1 is primarily metabolized during transit through the pulmonary circulation (with approximately 68% extraction), PGA1 is largely unaffected by the lungs (only about 8% extraction). nih.govjci.org Instead, PGA1 is significantly metabolized by other organs, including the liver and kidneys, with splanchnic and renal extraction rates of approximately 56% and 50%, respectively. nih.govjci.org

When considering the ethyl ester form, studies with PGE1 and its alkyl esters show that the ester prodrugs lead to higher flux across biological membranes compared to the parent free acid. The ester is then rapidly hydrolyzed back to the active form. It is expected that PGA1 ethyl ester behaves similarly, acting as a delivery form that is quickly converted to PGA1, which then follows its characteristic systemic metabolic pathway, distinct from that of PGE series prostaglandins.

| Organ/Region | Prostaglandin A1 (% Removal) | Prostaglandin E1 (% Removal) |

|---|---|---|

| Pulmonary | 8.1 ± 4.1 | 67.8 ± 6.8 |

| Splanchnic (Liver) | 56.1 ± 10.1 | Not Reported |

| Renal (Kidney) | 50.3 ± 3.4 | Not Reported |

| Extremity | 34.4 ± 5.9 | 6.6 ± 4.9 |

Cellular and Molecular Pharmacology of Prostaglandin A1 Parent Compound from Prodrug Conversion

Effects on Cellular Membrane Transport Processes

PGA1 significantly influences the movement of molecules across the cell membrane by interacting with key transport proteins. nih.gov This interaction can alter cellular homeostasis and the intracellular concentration of various substrates.

PGA1 acts as a potent inhibitor of the Reduced Folate Carrier (RFC1), a major transport system for folates in mammalian cells. nih.govnih.govclinpgx.org Studies in Chinese hamster ovary (CHO) cells have demonstrated that PGA1 is a noncompetitive inhibitor of methotrexate (B535133) (MTX) influx mediated by RFC1, with an inhibition constant (Ki) of approximately 21 µM. nih.gov The onset of this inhibition is almost instantaneous and appears to be irreversible, requiring the incorporation of PGA1 into the lipid membrane rather than simple surface adsorption. nih.gov

Interestingly, the inhibitory effect of PGA1 on folic acid transport is less pronounced, with only about 20% inhibition of total influx observed in the same cell line. nih.gov This suggests that other transport mechanisms, distinct from RFC1, are primarily responsible for folic acid uptake in these cells. nih.gov

In addition to inhibiting folate influx, PGA1 is a powerful inhibitor of ATP-dependent efflux pumps that actively transport folates out of the cell. nih.gov At a concentration of 7 µM, PGA1 was found to decrease the efflux rate constants of methotrexate by approximately 70% and folic acid by about 50%. nih.gov

The dual action of inhibiting both the primary influx carrier (RFC1) and the ATP-driven efflux pumps leads to a substantial alteration in the net transport of folates. This results in a marked increase in the intracellular accumulation of these compounds. For instance, the addition of 7 µM PGA1 to cells at a steady state with 1 µM methotrexate led to a rapid net uptake, achieving an approximate 3-fold increase in the intracellular free methotrexate level. nih.gov Similarly, under the same conditions with 1 µM folic acid, a 5-fold increase in the intracellular free folate level was observed. nih.gov

| Parameter | Target | Effect of PGA1 | Value/Concentration |

|---|---|---|---|

| Inhibition Constant (Ki) | RFC1-mediated MTX influx | Noncompetitive Inhibition | ~21 µM |

| Efflux Rate Depression | ATP-driven MTX efflux | Inhibition | ~70% |

| Efflux Rate Depression | ATP-driven Folic Acid efflux | Inhibition | ~50% |

| Steady-State Intracellular Level | Free Methotrexate (MTX) | Increase | ~3-fold |

| Steady-State Intracellular Level | Free Folic Acid | Increase | ~5-fold |

Intracellular Signaling Pathway Modulation

PGA1 influences several key intracellular signaling pathways, which are critical for a wide range of cellular responses. These modulatory effects are often initiated by interactions with cell surface receptors and lead to downstream changes in second messengers and lipid signaling molecules.

Prostaglandins (B1171923), as a class of lipid mediators, exert their biological effects primarily through interaction with a subfamily of G-protein coupled receptors (GPCRs). apexbt.comnih.govnih.gov These receptors are integral membrane proteins that, upon ligand binding, trigger intracellular signaling cascades by activating heterotrimeric G-proteins. nih.govphysiology.org

Activation of these GPCRs can lead to a variety of downstream effects depending on the specific receptor subtype and the G-protein to which it couples. nih.govkhanacademy.org For example, coupling to Gs proteins stimulates adenylyl cyclase, leading to an increase in cyclic AMP, whereas coupling to Gq proteins activates phospholipase C, resulting in the mobilization of intracellular calcium. nih.govmdpi.com While the specific receptor interactions for PGA1 are not as extensively detailed as for other prostaglandins, the general mechanism involves binding to these cell surface receptors to initiate a cellular response. nih.govnih.gov

PGA1 has a dual role in regulating the second messenger cyclic AMP (cAMP). Like other prostaglandins, it can stimulate the production of cAMP by activating GPCRs that are coupled to the Gs-adenylyl cyclase system. canada.cacreighton.edunih.gov

More distinctly, PGA1 is a potent and specific inhibitor of the energy-dependent export of cAMP from cells. nih.govnih.gov Research on avian erythrocytes has shown that PGA1 can inhibit cAMP efflux. nih.gov This inhibition appears to be mediated by an intracellular metabolite of PGA1, likely a glutathione (B108866) adduct, which acts at an intracellular site to block the cAMP transport mechanism. nih.gov The effect is highly specific, as PGA1 does not significantly impact a variety of other membrane transporters. nih.gov

| Cell Type | PGA1 Concentration | Effect | Magnitude of Inhibition |

|---|---|---|---|

| Pigeon Red Cells | - | Inhibition of active cAMP export | Potent (PGA1 and PGA2 are most potent among PGs) |

As a prostaglandin, PGA1 is an integral part of the broader network of lipid signaling. wikipedia.orgkhanacademy.org Prostaglandins are synthesized from fatty acid precursors like arachidonic acid through the cyclooxygenase (COX) pathway and function as potent, locally acting signaling molecules. nih.govnih.gov

Beyond its direct receptor-mediated actions, PGA1 can influence other lipid-related signaling pathways. For instance, PGA1 has been shown to inhibit the synthesis of Thromboxane (B8750289) A2 and block increases in intracellular calcium concentration in platelets, thereby inhibiting platelet activation. nih.govamanote.com Furthermore, as a cyclopentenone prostaglandin, PGA1 is known to be a potent anti-inflammatory agent that can inhibit the NF-κB signaling pathway. scbt.com This places PGA1 at a crucial intersection of lipid metabolism and inflammatory signaling.

Protein Modification and Target Identification

The primary mechanism through which Prostaglandin A1 exerts its cellular effects is via the covalent modification of proteins. This post-translational modification can alter the function, localization, and stability of target proteins, leading to profound changes in cellular physiology.

Covalent Adduct Formation with Cysteine Residues

The key to PGA1's reactivity lies in its ability to form stable covalent bonds with nucleophilic residues on proteins. The electrophilic carbon atom in the cyclopentenone ring of PGA1 is susceptible to a nucleophilic attack from the thiol group of cysteine residues within cellular proteins. This reaction, known as a Michael addition, results in the formation of a stable covalent adduct. nih.govnih.gov This interaction is a critical determinant of the biological activities of cyclopentenone prostaglandins, including their anti-inflammatory and anti-proliferative actions. nih.gov The formation of these adducts is a selective process, influenced by the accessibility and reactivity of specific cysteine residues within the target proteins. nih.gov

Proteomic Identification of Modified Proteins

Advanced proteomic techniques have been instrumental in identifying the cellular targets of Prostaglandin A1. By utilizing analogs of PGA1 that can be tagged and isolated, researchers have been able to identify a wide array of proteins that are covalently modified by this prostaglandin. These studies have revealed that PGA1 interacts with proteins involved in several key cellular processes.

A proteomic approach involving a biotinylated analog of PGA1 led to the identification of multiple protein targets in fibroblasts. nih.gov Subsequent analysis using mass spectrometry identified proteins belonging to several functional classes:

Stress Response: Chaperone proteins such as Heat shock protein 90 (Hsp90) are prominent targets. nih.gov

Protein Synthesis: Both elongation and initiation factors involved in the translation process have been identified as targets for PGA1 modification. nih.gov

Cytoskeletal Regulation: Key components of the cellular cytoskeleton, including actin, tubulin, and vimentin (B1176767), are covalently modified by PGA1. nih.gov Further investigation has shown that cysteine 328 of vimentin is a primary site for PGA1 adduction. nih.gov

| Protein Category | Identified Protein Examples | Reference |

|---|---|---|

| Stress Response | Hsp90 | nih.gov |

| Protein Synthesis | Elongation Factors, Initiation Factors | nih.gov |

| Cytoskeletal Regulation | Actin | nih.gov |

| Tubulin | nih.gov | |

| Vimentin | nih.gov |

Functional Consequences of Protein Modification (e.g., Heat Shock Protein Modulation)

The covalent modification of proteins by Prostaglandin A1 has significant functional consequences, one of the most well-documented being the induction of the heat shock response. PGA1 treatment leads to the activation of the Heat Shock Transcription Factor (HSF), the primary regulator of heat shock gene expression. nih.gov This activation is a key event, as HSF then translocates to the nucleus and initiates the transcription of genes encoding heat shock proteins (HSPs). dovepress.com

Specifically, PGA1 has been shown to induce the expression of Hsp70 and Hsp32. nih.gov The induction of Hsp70 is thought to be a crucial component of the thermotolerant state that can be induced by PGA1, protecting cells from subsequent thermal injury. nih.govsci-hub.se In isolated adult rat cardiac myocytes, PGA1 treatment resulted in a significant, dose-dependent increase in Hsp72 levels and an even more vigorous induction of Hsp32. nih.gov This induction of HSPs is mediated through the activation of HSF1. nih.gov

Impact on Cell Growth and Proliferation Mechanisms

Prostaglandin A1 exhibits potent anti-proliferative effects across various cell types. These effects are mediated through its ability to interfere with fundamental cellular processes required for cell division, including DNA replication and the maintenance of chromosome ends.

Inhibition of DNA Synthesis in Cultured Cell Lines

PGA1 has been demonstrated to inhibit DNA synthesis, a critical step in cell proliferation. In studies using human melanoma cell lines, such as SK-MEL-28, PGA1 induced a concentration-dependent inhibition of DNA synthesis after 48 hours of treatment. dovepress.com Similarly, dimethyl prostaglandin A1 was shown to inhibit DNA synthesis and cell growth in S-49 lymphoma cells. researchgate.net This inhibition of DNA synthesis contributes to the arrest of the cell cycle, with studies showing that PGA1 can arrest cells in the G1 phase, preventing their entry into the S phase where DNA replication occurs. researchgate.net

| Cell Line | Effect | Reference |

|---|---|---|

| SK-MEL-28 (Human Melanoma) | Concentration-dependent inhibition of DNA synthesis | dovepress.com |

| S-49 (Murine Lymphoma) | Inhibition of DNA synthesis and G1 phase cell cycle arrest | researchgate.net |

Modulation of Telomerase Activity

In addition to inhibiting DNA synthesis, Prostaglandin A1 also impacts another key factor in cellular proliferation and immortality: telomerase. Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In many cancer cells, telomerase is highly active, allowing for unlimited cell division.

Analysis of Anti-Proliferative Effects in Specific Cancer Cell Models (e.g., Neuroblastoma, Glioma, Melanoma)

The parent compound, Prostaglandin A1 (PGA1), formed from the prodrug conversion of Prostaglandin A1 ethyl ester, has demonstrated significant anti-proliferative effects across various cancer cell models. This section analyzes the specific cellular and molecular responses to PGA1 in neuroblastoma, glioma, and melanoma cell lines, detailing the research findings that underscore its potential as an anti-cancer agent.

Neuroblastoma

Research specifically detailing the anti-proliferative effects of Prostaglandin A1 (PGA1) on human neuroblastoma cell lines is limited. However, studies on rat neuroblastoma cells have provided some initial insights. One study observed that rat B104 neuroblastoma cells are capable of metabolizing PGA1 into products that exhibit growth inhibitory activity. This suggests that the anti-proliferative effects may be mediated, at least in part, by these biotransformation products. While direct cytotoxic or anti-proliferative data for PGA1 in human neuroblastoma cell lines is not extensively documented in the reviewed literature, the findings in rat models indicate a potential for PGA1 to influence neuroblastoma cell growth. Further research is necessary to elucidate the direct effects and mechanisms of PGA1 in human neuroblastoma.

Glioma

The anti-proliferative activity of Prostaglandin A1 and its analogs has been investigated in human glioma cell lines, with notable effects on cell cycle progression.

In a key study utilizing the A172 human glioma cell line, novel synthetic analogs of PGA1 were found to be significantly more potent than the native compound in inhibiting cell growth and inducing a G1 phase cell cycle arrest. nih.gov This G1 arrest was associated with specific molecular changes.

Key Research Findings in A172 Glioma Cells:

Induction of p21: The PGA1 analogs induced the expression of the p21 protein at both the RNA and protein levels in a time- and dose-dependent manner. nih.gov p21 is a well-known cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in cell cycle regulation.

Reduction of Cyclin-Dependent Kinase Activity: Treatment with these analogs led to a marked reduction in both cyclin A- and cyclin E-dependent kinase activities, while cyclin D1-dependent kinase activity remained unaffected. nih.gov

Mechanism of Kinase Inhibition: The decrease in cyclin A-dependent kinase activity was attributed to an increased association of p21 with cyclin A-CDK2 complexes. The reduction in cyclin E-dependent activity was due to a dual mechanism: a decrease in the levels of cyclin E protein and an increased association of p21 with cyclin E-CDK2 complexes. nih.gov

These findings highlight a specific mechanism by which PGA1 analogs can halt the proliferation of glioma cells by intervening in the G1 phase of the cell cycle through the p21 pathway.

Interactive Data Table: Effect of Prostaglandin A1 Analogs on A172 Glioma Cells

| Compound | Effect on Cell Growth | Effect on Cell Cycle | Molecular Mechanism |

| PGA1 Analogs | Potent inhibition | G1 arrest | Induction of p21, reduced cyclin A- and E-dependent kinase activity |

Melanoma

The anti-proliferative effects of Prostaglandin A1 have been more extensively studied in various human melanoma cell lines. The research demonstrates a clear dose-dependent inhibition of proliferation and highlights multiple mechanisms of action.

Inhibition of Colony Formation:

Continuous exposure to PGA1 has been shown to effect a dose-dependent inhibition of colony formation and proliferative capacity in human malignant melanoma cells. In one study, a concentration of 5 µg/ml of PGA1 reduced colony formation in three different human melanoma cell strains (C8054, C8130, and C822) by at least 85%. nih.gov Furthermore, at the same concentration, PGA1 inhibited colony formation of cells obtained directly from biopsies of melanoma tissues from eight patients by over 70%. nih.gov The mean 50% inhibitory dose (IC50) for PGA1 was determined to be 1.25 µg/ml. nih.gov

Interactive Data Table: Inhibition of Melanoma Colony Formation by Prostaglandin A1

| Cell Line/Source | PGA1 Concentration | % Inhibition of Colony Formation |

| C8054 | 5 µg/ml | ≥ 85% |

| C8130 | 5 µg/ml | ≥ 85% |

| C822 | 5 µg/ml | ≥ 85% |

| Patient Biopsies (8) | 5 µg/ml | > 70% |

Effects on DNA Synthesis and Telomerase Activity:

In the human melanoma cell line SK-MEL-28, PGA1 induced a concentration-dependent inhibition of DNA synthesis after 48 hours of treatment, but not after 24 hours. nih.gov This suggests a delayed cytostatic effect. In contrast, a marked inhibition of telomerase activity was observed after only 24 hours of treatment with PGA1. nih.gov After 48 hours, the inhibition of telomerase was more pronounced than the inhibition of cell proliferation. nih.gov This dual mechanism of direct cytostatic/cytotoxic effects and inhibition of telomerase, an enzyme crucial for cancer cell immortality, underscores the potential of PGA1 as an anti-melanoma agent.

Interactive Data Table: Effect of Prostaglandin A1 on SK-MEL-28 Melanoma Cells

| Treatment Duration | Effect on DNA Synthesis | Effect on Telomerase Activity |

| 24 hours | No significant inhibition | Marked inhibition |

| 48 hours | Concentration-dependent inhibition | Pronounced inhibition |

These findings across different cancer cell models, particularly in glioma and melanoma, illustrate the significant anti-proliferative capabilities of Prostaglandin A1. The mechanisms of action, including induction of cell cycle arrest and inhibition of key enzymes like telomerase, provide a solid foundation for its consideration as a therapeutic agent. Further investigation into its effects on neuroblastoma is warranted to fully understand its potential across a broader range of malignancies.

Preclinical Pharmacological Investigations of Prostaglandin A1 Parent Compound from Prodrug Conversion

Cardiovascular System Modulatory Effects

Prostaglandin (B15479496) A1 has demonstrated significant effects on the cardiovascular system in several animal models, primarily characterized by its potent vasodilatory and blood pressure-lowering properties.

Renal Vasodilation Mechanisms in Animal Models

In preclinical studies involving conscious, chronically instrumented dogs, Prostaglandin A1 has been identified as a potent renal vasodilator. nih.gov When infused directly into the renal artery, PGA1 induced a significant increase in renal blood flow (RBF). nih.gov This effect is indicative of a direct vasodilatory action on the renal vasculature. Further investigations in dogs have shown that PGA1's vasodilatory effect is not solely confined to the renal circulation but is a systemic phenomenon. mdpi.com

The mechanism underlying this vasodilation appears to be a direct action on the vascular smooth muscle. Studies have shown that the coronary vasodilation induced by PGA1 is not abolished by beta-receptor blockade or cholinergic nerve fiber blockade, suggesting a mechanism independent of these pathways. mdpi.com

Effects of Prostaglandin A1 on Renal Hemodynamics in Conscious Dogs

| Parameter | Effect of Prostaglandin A1 Infusion | Significance |

|---|---|---|

| Renal Blood Flow (RBF) | Significant Increase | Demonstrates potent renal vasodilation nih.gov |

| Renal Vascular Resistance (RVR) | Significant Decrease | Consistent with vasodilation nih.gov |

Influence on Urine Sodium Excretion

Prostaglandin A1 has been shown to influence the renal handling of electrolytes, notably increasing the excretion of sodium. In a study involving patients with decompensated heart failure, infusion of PGA1 led to an increased urinary excretion of sodium, potassium, chloride, calcium, and magnesium. nih.gov This natriuretic effect suggests that PGA1 may play a role in regulating sodium balance. The proposed site of action for this effect appears to be the renal tubules, primarily the proximal tubules. nih.gov

Effects on Arterial Pressure Regulation

A consistent finding across multiple preclinical studies is the hypotensive effect of Prostaglandin A1. In conscious dogs, intravenous administration of PGA1 resulted in a progressive decrease in arterial pressure and total systemic resistance. mdpi.comtum.de This effect is dose-dependent. At a dose of 1.0 µg/kg, arterial pressure decreased by an average of 30%. mdpi.com

Interestingly, infusions of PGA1 into the vertebral artery of anesthetized greyhounds also caused a small fall in blood pressure, with similar dose-response relationships observed for intravenous and intracarotid routes of administration. nih.gov This suggests that while PGA1 has potent peripheral vasodilatory effects, a central mechanism is less likely to be the primary driver of its hypotensive action. The reduction in arterial pressure is primarily a consequence of the decrease in total systemic vascular resistance. mdpi.com

Systemic Hemodynamic Effects of Intravenous Prostaglandin A1 in Conscious Dogs

| Hemodynamic Parameter | Change with PGA1 Infusion (up to 1.0 µg/kg) |

|---|---|

| Mean Arterial Pressure | Decrease (average 30%) mdpi.com |

| Total Systemic Resistance | Decrease (average 51%) mdpi.com |

| Heart Rate | Increase (average 64%) mdpi.com |

| Cardiac Output | Increase (average 47%) mdpi.com |

Platelet Activation and Aggregation Studies

In addition to its cardiovascular effects, Prostaglandin A1 has been investigated for its impact on platelet function. A study on human platelets demonstrated that PGA1 significantly inhibits thrombin-, collagen-, and ADP-induced platelet aggregation and adhesion. reprocell.com Furthermore, PGA1 was found to block the morphological changes in platelets induced by thrombin and inhibit the release of 5-hydroxytryptamine from dense granules. reprocell.com

The mechanism behind this anti-platelet activity appears to involve the inhibition of key signaling pathways. PGA1 was shown to inhibit the synthesis of thromboxane (B8750289) A2 (TXA2) and block the increase in intracellular calcium concentration, both of which are critical for platelet activation. reprocell.com

Inhibitory Effects of Prostaglandin A1 on Human Platelet Function

| Platelet Function | Effect of Prostaglandin A1 | Proposed Mechanism |

|---|---|---|

| Aggregation (induced by thrombin, collagen, ADP) | Inhibited reprocell.com | Inhibition of TXA2 synthesis and blockade of increased intracellular calcium reprocell.com |

| Adhesion | Inhibited reprocell.com | |

| 5-Hydroxytryptamine Release | Inhibited reprocell.com |

Anti-Inflammatory Pathway Interrogation

While prostaglandins (B1171923) are well-known mediators of inflammation, some also possess anti-inflammatory properties. The specific anti-inflammatory pathways of Prostaglandin A1 have not been extensively detailed in the available preclinical literature. However, the broader family of prostaglandins is known to have dichotomous roles in the inflammatory process. Some prostaglandins contribute to the classic signs of inflammation, while others are involved in its resolution.

The anti-inflammatory effects of some prostaglandins are thought to be mediated through various mechanisms, including the inhibition of pro-inflammatory cytokine production and the modulation of immune cell function. For instance, certain prostaglandins can suppress inflammation by inhibiting nuclear factor-kappaB (NF-κB) signaling and activating peroxisome proliferator-activated receptor-gamma (PPAR-γ). While these general mechanisms are established for the prostaglandin family, specific studies interrogating these pathways for PGA1 are limited.

Investigations in Gastrointestinal Motility Models (In Vitro)

For example, in vitro studies on human gastrointestinal tracts have shown that Prostaglandin F2alpha has a stimulatory effect on all segments examined. In contrast, Prostaglandin E1 has been observed to relax the circular muscles of the stomach while contracting the longitudinal ones and the taenia coli. Prostaglandin E2 has demonstrated an inhibitory effect on the stimulant action of acetylcholine on the circular muscles of the stomach. These findings highlight the diverse and sometimes opposing effects of different prostaglandins on gastrointestinal smooth muscle. Without specific in vitro data for Prostaglandin A1, its precise effects on gastrointestinal motility remain to be elucidated.

Structure Activity Relationship Sar Studies and Analog Development

Elucidation of Structural Determinants for Biological Activity

The biological activity of PGA1 and its derivatives is dictated by several key structural features. The esterification of the C-1 carboxyl group to form the ethyl ester is a significant modification that primarily enhances lipid solubility, potentially improving its pharmacokinetic properties as a prodrug. caymanchem.com The core activity, however, resides in the inherent structure of the PGA1 molecule.

Key structural determinants include:

The Cyclopentenone Ring: The α,β-unsaturated ketone in the five-membered ring is a critical feature for the biological activities of A-series prostaglandins (B1171923), including their antiproliferative effects. nih.gov

The C-1 Carboxyl Group: The carboxylic acid at the C-1 position is crucial for binding to prostaglandin (B15479496) transporters and receptors. nih.gov Esterification to the ethyl ester neutralizes the negative charge, creating a prodrug form that can be hydrolyzed in vivo to release the active PGA1 acid. caymanchem.comgoogle.com

The C-15 Hydroxyl Group: The hydroxyl group at the C-15 position is vital for activity. Its stereochemistry (S-configuration) is generally preferred for high potency. Modifications at this position, such as oxidation to a ketone or inversion of stereochemistry, often lead to a significant decrease in biological activity. nih.gov

| Structural Feature | Importance for Biological Activity | Effect of Modification |

|---|---|---|

| C-1 Carboxyl Group | Essential for receptor binding and transport. nih.gov | Esterification (e.g., to ethyl ester) creates a prodrug with increased lipophilicity. caymanchem.com |

| C-10/C-11 α,β-Unsaturated Ketone | Crucial for antiproliferative and other specific PGA-series activities. nih.gov | Reduction of the double bond alters the activity profile. |

| C-15 (S)-Hydroxyl Group | Vital for potent biological activity; key interaction point with receptors. nih.gov | Conversion to a ketone or inversion to the (R)-configuration significantly reduces activity. nih.gov |

| C-13,14-trans Double Bond | Contributes to the correct spatial arrangement of the ω-chain for receptor fit. | Saturation of this bond can alter potency and receptor selectivity. nih.gov |

Design and Synthesis of Prostaglandin A1 Ethyl Ester Analogs for Enhanced Selectivity

While direct reports on the biological activity of PGA1 ethyl ester are limited, research into analogs of the parent PGA1 molecule highlights strategies to enhance potency and selectivity, particularly for antitumor applications. caymanchem.comnih.gov These strategies often focus on modifying the cyclopentenone core and the side-chain stereochemistry.

One notable study involved the synthesis of PGA1 methyl ester analogs with unnatural configurations at C-12 and/or C-15 and an additional double bond (Δ7) to create a cross-conjugated dienone structure within the five-membered ring. nih.gov These modifications resulted in compounds with significantly more potent growth-inhibitory and G1 cell cycle arrest capabilities in human glioma cells compared to the native PGA1. nih.gov

The enhanced activity of these analogs was linked to several factors:

Increased Chemical Reactivity: The cross-conjugated dienone system is a more potent Michael acceptor, potentially enhancing covalent interactions with cellular targets like transcription factors.

Altered Cellular Uptake and Stability: The structural changes can influence how the molecule enters cells and its resistance to metabolic degradation.

Modified Target Binding: The unnatural stereochemistry can lead to a different binding orientation and affinity for biological targets, resulting in enhanced efficacy. nih.gov

The synthesis of such analogs is a complex, multi-step process. Modern synthetic strategies, such as stereoretentive metathesis, provide more concise and convergent routes to produce various prostaglandin analogs, enabling more extensive SAR studies. proquest.com

| Analog | Key Structural Modification(s) | Observed Effect |

|---|---|---|

| 15-epi-Δ7-PGA1 methyl ester | Cross-conjugated dienone ring; unnatural stereochemistry at C-15. nih.gov | Far more potent than native PGA1 in inhibiting cell growth and causing G1 arrest. nih.gov |

| 12-iso-Δ7-PGA1 methyl ester | Cross-conjugated dienone ring; unnatural stereochemistry at C-12. nih.gov | Demonstrated significantly enhanced antiproliferative activity. nih.gov |

| ent-Δ7-PGA1 methyl ester | Enantiomeric form with a cross-conjugated dienone ring. nih.gov | Showed potent growth inhibition of A172 human glioma cells. nih.gov |

Development of Prostaglandin Antagonists Derived from Ethyl Ester Scaffolds (e.g., HR 546)

The prostaglandin scaffold can be modified not only to enhance agonist activity but also to create receptor antagonists. These antagonists are valuable tools for studying prostaglandin signaling and have therapeutic potential. An example derived from a PGA1 ethyl ester structure is HR 546.

HR 546 (8-ethoxycarbonyl-5-methyl-10,11-dihydro-PGA1-ethyl ester) was developed and studied as a prostaglandin antagonist. nih.gov Its structure is a significant departure from PGA1 ethyl ester, featuring a dihydro-PGA1 core (saturation of the C10-C11 double bond) and additional substitutions.

Studies on isolated smooth muscle preparations, including rat stomach fundus and guinea pig ileum, demonstrated that HR 546 acts as a potent, non-specific antagonist of the contractile effects of Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α). nih.gov The antagonism was determined to be likely competitive in nature, suggesting that HR 546 competes with endogenous prostaglandins for receptor binding sites. nih.gov The development of such antagonists from the PGA1 ethyl ester scaffold illustrates the versatility of this chemical structure in drug design.

| Compound | Chemical Name | Activity Profile | Key Findings |

|---|---|---|---|

| HR 546 | 8-ethoxycarbonyl-5-methyl-10,11-dihydro-PGA1-ethyl ester | Non-specific, competitive prostaglandin antagonist. nih.gov | Effectively antagonized smooth muscle contractions induced by PGE2 and PGF2α in vitro. nih.gov |

Emerging Research Areas and Future Perspectives

Comprehensive Mapping of Metabolic Pathways of Prostaglandin (B15479496) A1 Ethyl Ester

A thorough understanding of the metabolic fate of Prostaglandin A1 (PGA1) ethyl ester is fundamental to elucidating its mechanism of action and pharmacokinetic profile. As a prodrug, its primary metabolic transformation is the hydrolysis of the ethyl ester bond to release the active compound, Prostaglandin A1 (PGA1). Subsequent metabolic processes then act on the PGA1 molecule.

The initial and pivotal step in the metabolism of PGA1 ethyl ester is its conversion to PGA1. This hydrolysis is likely catalyzed by a class of enzymes known as carboxylesterases, which are abundant in various tissues, including the liver. nih.govcaymanchem.com While the specific carboxylesterase isoforms responsible for the hydrolysis of PGA1 ethyl ester have yet to be definitively identified, the well-documented role of these enzymes in the metabolism of a wide array of ester-containing drugs strongly suggests their involvement. nih.gov

Following its liberation, PGA1 undergoes extensive metabolism in several organs, most notably the liver and kidneys. nih.govmdpi.com One of the principal metabolic routes for PGA1 is conjugation with glutathione (B108866) (GSH), a critical phase II detoxification pathway. mdpi.comdntb.gov.ua This conjugation can occur both non-enzymatically and through catalysis by glutathione S-transferases (GSTs). The resulting GSH-PGA1 conjugate is a more polar and water-soluble molecule, facilitating its excretion. mdpi.comnih.gov

Further metabolism of the GSH-PGA1 conjugate has been observed, involving the reduction of the 9-keto group of the prostaglandin moiety. nih.gov This reduction yields a more complex metabolic profile. In addition to conjugation, the hepatic cytochrome P-450 monooxygenase system plays a role in the metabolism of PGA1. caymanchem.com This enzymatic system is known to catalyze a variety of oxidative reactions, and in the case of PGA1, it is presumed to generate hydroxylated metabolites, further contributing to the structural diversity of its metabolic products. caymanchem.com

The kidneys also play a significant role in the metabolism and clearance of PGA1. nih.govmdpi.comscispace.com The presence of prostaglandin-metabolizing enzymes in the renal cortex ensures the local degradation of prostaglandins (B1171923). mdpi.com Rabbit kidney prostaglandin 9-ketoreductase, for instance, has been shown to metabolize the glutathione conjugate of PGA1. researchgate.net

A proposed metabolic pathway for Prostaglandin A1 ethyl ester is summarized in the table below.

| Step | Transformation | Key Enzymes/Factors | Location | Resulting Product(s) |

| 1. Hydrolysis (Prodrug Activation) | This compound → Prostaglandin A1 | Carboxylesterases (putative) | Liver and other tissues | Prostaglandin A1 (active form) |

| 2. Phase II Conjugation | Prostaglandin A1 → Glutathione-Prostaglandin A1 conjugate | Glutathione S-transferases (GSTs) or non-enzymatic | Liver, Red Blood Cells | Glutathione-PGA1 conjugate |

| 3. Further Metabolism of Conjugate | Glutathione-PGA1 conjugate → Reduced Glutathione-PGA1 conjugate | Prostaglandin 9-ketoreductase | Kidney | Reduced Glutathione-PGA1 conjugate |

| 4. Phase I Oxidation | Prostaglandin A1 → Hydroxylated metabolites | Cytochrome P-450 system | Liver | Hydroxylated PGA1 metabolites |

Advanced Approaches for Identification of Novel Molecular Targets

The biological effects of Prostaglandin A1 (PGA1) and its ethyl ester prodrug are mediated through interactions with specific molecular targets within the cell. While prostaglandins are classically known to bind to G-protein coupled receptors (GPCRs), emerging research is employing advanced techniques to identify novel and potentially unconventional binding partners. researchgate.net

One promising approach is chemical proteomics , which utilizes chemical probes to identify protein targets in a complex biological sample. This methodology could be applied to PGA1 ethyl ester by designing a probe that incorporates a reactive group and a reporter tag onto the PGA1 scaffold. Such a probe would covalently bind to interacting proteins, allowing for their subsequent enrichment and identification by mass spectrometry. This technique has been successfully used to identify the molecular targets of other natural products. mdpi.com

Activity-based protein profiling (ABPP) is another powerful proteomic strategy that could be adapted for PGA1 research. ABPP uses active site-directed probes to assess the functional state of entire enzyme families. While not directly identifying binding targets, it could reveal downstream enzymatic activities that are modulated by PGA1, thus providing clues about its signaling pathways. This approach has been instrumental in identifying the enzymes involved in the hydrolysis of other prostaglandin esters. bindingdb.org

Affinity chromatography represents a more traditional yet highly effective method for isolating binding proteins. nih.gov In this technique, PGA1 or a stable analog is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the immobilized prostaglandin are retained. After washing away non-specific binders, the target proteins can be eluted and identified. This method has been successfully used to demonstrate the binding of PGA1 to Liver fatty acid binding protein (L-FABP).

Furthermore, quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can provide a global view of the cellular response to PGA1 ethyl ester treatment. caymanchem.com By comparing the proteomes of treated and untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are significantly altered. These changes can point towards the pathways and molecular targets that are influenced by the compound.

The antiproliferative effects of certain PGA1 analogs have been linked to the induction of the cell cycle inhibitor p21 and a reduction in cyclin E. nih.gov While these are important downstream effectors, the direct molecular targets that initiate these changes remain to be fully elucidated. The application of the advanced techniques described above holds the key to identifying these upstream targets and building a more complete picture of the molecular mechanisms of PGA1.

Integration of Computational Modeling with Experimental Studies

The synergy between computational modeling and experimental research offers a powerful paradigm for accelerating the understanding of Prostaglandin A1 (PGA1) ethyl ester's biological activities. nih.gov Computational approaches can provide valuable insights into the molecular interactions of PGA1 and its ethyl ester, guiding experimental design and helping to interpret results.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. caymanchem.comresearchgate.net This method can be used to screen large libraries of proteins to identify potential binding partners for PGA1 ethyl ester and PGA1. For instance, docking studies could be performed to model the interaction of PGA1 with various known prostaglandin receptors or other potential targets identified through proteomic approaches. The results of these simulations, such as binding affinity and specific molecular interactions, can then be used to prioritize targets for experimental validation. Molecular docking has been successfully applied to predict the binding of other prostaglandin analogs to their target receptors. caymanchem.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational tool. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing QSAR models for a series of PGA1 analogs, researchers can identify the key structural features that are important for a particular biological effect. This information can then be used to design new, more potent, and selective analogs of PGA1.

The integration of these computational predictions with experimental validation is crucial. For example, a protein identified as a high-affinity binding partner for PGA1 through molecular docking can be experimentally validated using techniques like affinity chromatography or surface plasmon resonance. Similarly, new PGA1 analogs designed based on QSAR models can be synthesized and tested in relevant biological assays to confirm their predicted activity. This iterative cycle of computational prediction and experimental validation can significantly streamline the process of understanding the mechanism of action of PGA1 ethyl ester and developing new therapeutic agents based on its structure. While specific computational studies on PGA1 ethyl ester are still emerging, the successful application of these methods to other prostaglandins provides a clear roadmap for future research in this area.

Development of Novel Research Tools and Probes

Advancing the understanding of Prostaglandin A1 (PGA1) ethyl ester's cellular functions is intrinsically linked to the development of sophisticated research tools and probes. These specialized reagents are essential for visualizing the compound's subcellular localization, identifying its interacting partners, and dissecting its influence on specific signaling pathways.

A key area of development is the creation of fluorescently labeled PGA1 ethyl ester analogs . These probes, where a fluorophore is attached to the PGA1 backbone without significantly altering its biological activity, would enable researchers to track the compound's uptake, distribution, and accumulation within living cells using advanced microscopy techniques. This would provide invaluable spatial and temporal information about its cellular journey.

Biotinylated and photo-affinity probes are another class of powerful tools for target identification. A biotinylated probe consists of the PGA1 molecule linked to a biotin (B1667282) tag. When introduced into a cellular lysate, the probe binds to its target proteins. The entire complex can then be pulled down using streptavidin-coated beads, allowing for the isolation and subsequent identification of the binding partners. Photo-affinity probes are similar but contain a photo-reactive group that, upon exposure to UV light, forms a covalent bond with the target protein, providing a more robust capture of the interacting molecules.

Furthermore, the development of selective antibodies that can recognize and bind specifically to PGA1 and its major metabolites is crucial. These antibodies can be used in a variety of immunoassays, such as ELISA and Western blotting, to quantify the levels of PGA1 in biological samples and to detect its presence in specific cellular compartments or protein complexes.

The synthesis of a broader library of PGA1 ethyl ester analogs with systematic modifications to the prostaglandin scaffold is also essential. This library would be invaluable for structure-activity relationship (SAR) studies, helping to pinpoint the structural determinants of its biological effects. These analogs can also serve as tools to probe the binding pockets of its molecular targets.

Finally, the creation of selective inhibitors or antagonists for the identified targets of PGA1 will be instrumental in validating their role in mediating the compound's effects. By blocking the interaction of PGA1 with a specific target, researchers can determine the extent to which that interaction is responsible for a given cellular response.

The availability of these novel research tools and probes will undoubtedly accelerate the pace of discovery in the field of PGA1 ethyl ester research, providing a deeper understanding of its molecular mechanisms and biological functions.

Exploration of Preclinical Therapeutic Research Applications in Disease Models (e.g., Cancer, Inflammation)